[(2-Bromophenyl)methyl]trimethylsilane
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Overview
Description
[(2-Bromophenyl)methyl]trimethylsilane is an organosilicon compound with the molecular formula C10H15BrSi It is characterized by the presence of a bromine atom attached to a benzyl group, which is further bonded to a silicon atom substituted with three methyl groups
Mechanism of Action
Target of Action
Trimethyl(2-bromobenzyl)silane is a type of organosilicon compoundIt’s known that silanes, in general, can interact with a variety of organic compounds, acting as a radical h-donor or as a hydride donor .
Mode of Action
The mode of action of Trimethyl(2-bromobenzyl)silane involves electrophilic substitution of unsaturated silanes . The electron-releasing strength of the carbon-silicon bond is large, and as a result, the position of silicon in the unsaturated silane controls the site of reaction and stereoselectivity . The robustness of silanes makes them amenable to use in synthesis .
Biochemical Pathways
It’s known that the carbon-silicon bond is highly electron-releasing and can stabilize a positive charge in the β position through hyperconjugation . Electrophilic additions to allyl- and vinylsilanes take advantage of this, and site selectivity generally reflects this property .
Result of Action
The electrophilic substitution of unsaturated silanes can lead to the formation of new carbon-carbon bonds . This can potentially lead to the synthesis of new organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
[(2-Bromophenyl)methyl]trimethylsilane can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzyl chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions. Another method involves the use of Grignard reagents, where 2-bromobenzyl magnesium bromide reacts with trimethylchlorosilane to yield the desired product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[(2-Bromophenyl)methyl]trimethylsilane undergoes a variety of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding benzylsilane.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 2-azidobenzyltrimethylsilane or 2-thiobenzyltrimethylsilane.
Oxidation: Formation of 2-bromobenzaldehyde or 2-bromobenzoic acid.
Reduction: Formation of benzyltrimethylsilane.
Scientific Research Applications
[(2-Bromophenyl)methyl]trimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and as a reagent in cross-coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl chloride
- Trimethylsilyl bromide
- Trimethyl(2-chlorobenzyl)silane
- Trimethyl(2-iodobenzyl)silane
Uniqueness
[(2-Bromophenyl)methyl]trimethylsilane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(2-bromophenyl)methyl-trimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrSi/c1-12(2,3)8-9-6-4-5-7-10(9)11/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLJJDOXYDPCSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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